molecular formula C15H16N6OS B11058817 3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058817
M. Wt: 328.4 g/mol
InChI Key: QYDSXGGOPHRRSN-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.

    Formation of the triazolothiadiazole core: This step involves the cyclization of a thiosemicarbazide derivative with a suitable nitrile to form the triazolothiadiazole core.

    Coupling of the furan ring: The final step involves the coupling of the furan ring with the triazolothiadiazole core through a suitable linker.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan, pyrazole, or triazolothiadiazole rings are replaced with other groups using suitable reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or induction of cell death. The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    3-(furan-2-yl)-6-[1-methyl-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound lacks the 2-methylpropyl group on the pyrazole ring, which may affect its chemical reactivity and biological activity.

    3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[4,3-b][1,3,4]thiadiazole: This compound has a different arrangement of the triazolothiadiazole core, which may influence its properties and applications.

    3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-c][1,3,4]thiadiazole: This compound has a different connectivity of the triazolothiadiazole core, which may result in different chemical and biological behavior.

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-(furan-2-yl)-6-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16N6OS/c1-9(2)7-10-8-11(20(3)18-10)14-19-21-13(12-5-4-6-22-12)16-17-15(21)23-14/h4-6,8-9H,7H2,1-3H3

InChI Key

QYDSXGGOPHRRSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4)C

Origin of Product

United States

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